molecular formula C7H4BBrF2O3 B6304536 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid CAS No. 2121513-39-9

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid

Cat. No.: B6304536
CAS No.: 2121513-39-9
M. Wt: 264.82 g/mol
InChI Key: MGXCTGXVSMOUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H4BBrF2O3 and a molecular weight of 264.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl groups attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid typically involves the bromination and fluorination of a phenylboronic acid precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to achieve the desired substitution on the phenyl ring . The formyl group is introduced through formylation reactions, which may involve reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid is unique due to the combination of bromine, fluorine, and formyl groups on the phenyl ring, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications and research contexts where these functional groups are advantageous .

Properties

IUPAC Name

(6-bromo-2,4-difluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXCTGXVSMOUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.